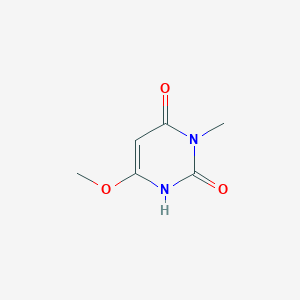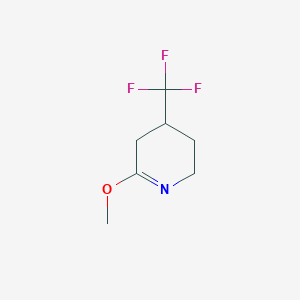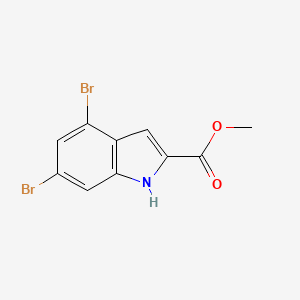
methyl 4,6-dibromo-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4,6-dibromo-1H-indole-2-carboxylate (MDBIC) is an organic compound that has both scientific research applications and industrial uses. It is a brominated heterocyclic compound with a molecular weight of 353.96 g/mol. MDBIC is widely used in the chemical industry as a reagent for organic synthesis, and has recently gained attention for its potential use in medical and scientific research applications.
科学研究应用
Methyl 4,6-dibromo-1H-indole-2-carboxylate has recently gained attention as a potential tool for use in medical and scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of certain diseases and conditions, including cancer, diabetes, and neurodegenerative diseases. methyl 4,6-dibromo-1H-indole-2-carboxylate has also been studied for its potential use as a diagnostic agent for the detection of certain diseases and conditions, such as cancer and Alzheimer’s disease.
作用机制
The exact mechanism of action of methyl 4,6-dibromo-1H-indole-2-carboxylate is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids. methyl 4,6-dibromo-1H-indole-2-carboxylate has also been found to have antioxidant activity, which may play a role in its therapeutic effects.
Biochemical and Physiological Effects
methyl 4,6-dibromo-1H-indole-2-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been found to have antioxidant activity, which may play a role in its therapeutic effects. In addition, methyl 4,6-dibromo-1H-indole-2-carboxylate has been found to have anti-inflammatory and anti-cancer activity.
实验室实验的优点和局限性
The use of methyl 4,6-dibromo-1H-indole-2-carboxylate in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be used in a variety of applications. It is also relatively stable and non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of methyl 4,6-dibromo-1H-indole-2-carboxylate in laboratory experiments. It is not water soluble, which can limit its use in certain applications. In addition, it is not commercially available, which can make it difficult to obtain in large quantities.
未来方向
There are a number of potential future directions for the use of methyl 4,6-dibromo-1H-indole-2-carboxylate in scientific research. One potential direction is the development of new therapeutic agents based on methyl 4,6-dibromo-1H-indole-2-carboxylate for the treatment of certain diseases and conditions. Another potential direction is the development of new diagnostic agents based on methyl 4,6-dibromo-1H-indole-2-carboxylate for the detection of certain diseases and conditions. Additionally, methyl 4,6-dibromo-1H-indole-2-carboxylate may be used to develop new methods of drug delivery and drug targeting. Finally, methyl 4,6-dibromo-1H-indole-2-carboxylate may be used to develop new methods for the synthesis of other organic compounds.
合成方法
Methyl 4,6-dibromo-1H-indole-2-carboxylate can be synthesized using a variety of methods. The most common method is the reaction of 4,6-dibromo-1H-indole-2-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. This reaction produces a methyl ester of the acid, which is then purified by recrystallization. Other methods of synthesis include the reaction of 4,6-dibromo-1H-indole-2-carboxylic acid with methyl bromide, or the reaction of 4,6-dibromo-1H-indole-2-carboxylic acid with methyl chloride in the presence of a base.
属性
IUPAC Name |
methyl 4,6-dibromo-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTGSBYOSXXKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,6-dibromo-1H-indole-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-(2R)-2-(3-bromophenyl)-2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B6603085.png)
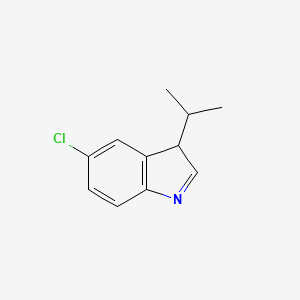
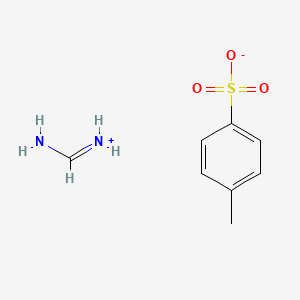
![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)
![2-{[2-(4-bromo-1,3-thiazol-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid](/img/structure/B6603122.png)
![{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate](/img/structure/B6603129.png)
![8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6603152.png)
![tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603154.png)
![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)
![tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603165.png)
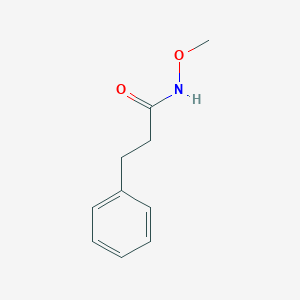
![methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B6603172.png)
